N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide
Description
N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound featuring a piperidine ring, a pyrimidine moiety, and a thiophene sulfonamide group
Properties
IUPAC Name |
N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c1-12(2)14-10-15(18-11-17-14)20-7-5-13(6-8-20)19-24(21,22)16-4-3-9-23-16/h3-4,9-13,19H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXCNQUVVDZKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)N2CCC(CC2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using halogenated pyrimidines and appropriate nucleophiles.
Attachment of the Thiophene Sulfonamide Group: The final step involves the sulfonation of thiophene followed by coupling with the piperidine-pyrimidine intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonamide group.
Reduction: Reduction reactions can target the pyrimidine ring or the sulfonamide group, potentially altering the compound’s pharmacological properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its interactions with specific enzymes and receptors are of particular interest.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine and pyrimidine moieties are known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The thiophene sulfonamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide
- N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide
- N-[1-(6-isopropylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide
Uniqueness
N-[1-(6-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]thiophene-2-sulfonamide is unique due to the specific substitution pattern on the pyrimidine ring, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
